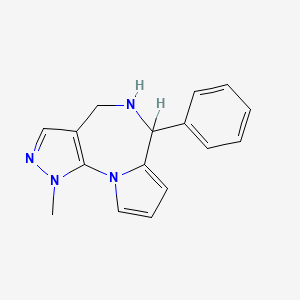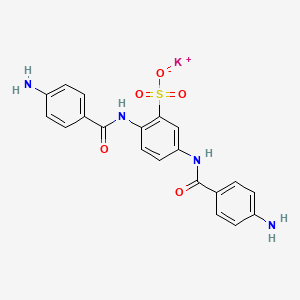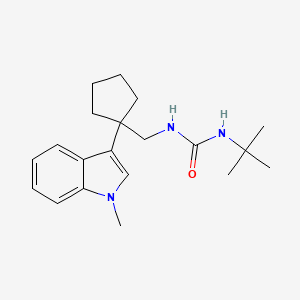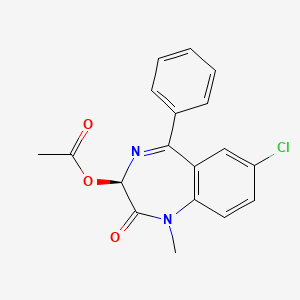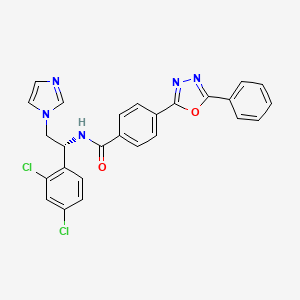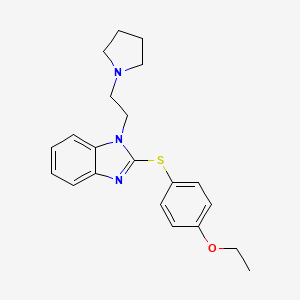
2-(4-ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole is a complex organic compound that features a benzimidazole core structure substituted with a 4-ethoxyphenyl group and a pyrrolidin-1-ylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of 4-Ethoxyphenyl Group: The 4-ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl halide and a suitable base.
Attachment of Pyrrolidin-1-ylethyl Group: The pyrrolidin-1-ylethyl group can be attached through a nucleophilic substitution reaction involving pyrrolidine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etonitazene: A benzimidazole derivative with potent opioid effects.
Metonitazene: Another benzimidazole opioid with similar properties.
Isotonitazene: Known for its high potency as an opioid.
Uniqueness
2-(4-Ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other benzimidazole derivatives. Its combination of the 4-ethoxyphenyl and pyrrolidin-1-ylethyl groups may result in unique interactions with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
13451-68-8 |
|---|---|
Molekularformel |
C21H25N3OS |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
2-(4-ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole |
InChI |
InChI=1S/C21H25N3OS/c1-2-25-17-9-11-18(12-10-17)26-21-22-19-7-3-4-8-20(19)24(21)16-15-23-13-5-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3 |
InChI-Schlüssel |
NQKJBMCLBFPXKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2CCN4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


